molecular formula C13H10BrClO B6333467 2-(Benzyloxy)-1-bromo-3-chlorobenzene CAS No. 2244107-77-3

2-(Benzyloxy)-1-bromo-3-chlorobenzene

Cat. No. B6333467
CAS RN: 2244107-77-3
M. Wt: 297.57 g/mol
InChI Key: PFXOLEIWRMHMQS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-bromo-3-chlorobenzene, also known as 2-Bromo-3-chloro-1-benzyloxybenzene, is an organic compound belonging to the class of benzene derivatives. This compound is an important intermediate in organic synthesis, as it can be used in various reactions including Friedel-Crafts alkylation, Grignard reaction, and Wittig reaction. The compound is also used in the syntheses of a variety of pharmaceuticals and agrochemicals.

Scientific Research Applications

Benzyl Ether Synthesis

2-(Benzyloxy)-1-bromo-3-chlorobenzene serves as a valuable precursor for the synthesis of benzyl ethers. These ethers find applications in organic synthesis, drug development, and natural product chemistry. The compound can be used as a benzylating agent to protect alcohol functionalities under mild conditions .

Sequential Polypeptide Preparation

In peptide chemistry, 2-(Benzyloxy)-1-bromo-3-chlorobenzene plays a role in the preparation of sequential polypeptides. By incorporating this compound, researchers can selectively modify amino acid side chains during peptide assembly. Sequential polypeptides have applications in drug delivery, biomaterials, and bioconjugation .

Multidentate Chelating Ligands

The compound can be employed in the synthesis of multidentate chelating ligands. These ligands coordinate with metal ions, forming stable complexes. Such ligands are essential in catalysis, metal extraction, and environmental remediation. Researchers can tailor ligand properties by functionalizing 2-(Benzyloxy)-1-bromo-3-chlorobenzene .

Benzopyran-Annulated Pyrazoles

A one-pot method utilizes 2-(Benzyloxy)-1-bromo-3-chlorobenzene to synthesize benzopyran-annulated pyrano[2,3-c]pyrazoles. These heterocyclic compounds exhibit diverse biological activities and are of interest in drug discovery. The method combines O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones under microwave irradiation .

properties

IUPAC Name

1-bromo-3-chloro-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXOLEIWRMHMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1-bromo-3-chlorobenzene

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